molecular formula C19H22N4O2 B2997331 2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950345-96-7

2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2997331
CAS RN: 950345-96-7
M. Wt: 338.411
InChI Key: LXHYXSVLFDIMMR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry due to their significant biological properties . They also have a tetrahydrofuran group, which is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a pyrazolo[1,5-a]pyrimidine core, a methoxyphenyl group, a methyl group, and a tetrahydrofuran group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. For example, tetrahydrofuran derivatives can undergo reactions such as photolysis by UV .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, tetrahydrofuran derivatives are non-polar and do not form hazardous peroxides .

Scientific Research Applications

Comprehensive Analysis of 2-(2-Methoxyphenyl)-5-Methyl-N-((Tetrahydrofuran-2-Yl)Methyl)Pyrazolo[1,5-A]Pyrimidin-7-Amine Applications:

Pharmaceutical Drug Synthesis

This compound serves as a core structure for several pharmaceutical drugs due to its pyrazolo[1,5-a]pyrimidin-7-amine moiety. It is particularly relevant in the synthesis of drugs like Indiplon and Zaleplon, which are sedative-hypnotics used to treat insomnia, and Ocinaplon, an anxiolytic drug .

Biological Activity

The pyrazolo[1,5-a]pyrimidin-7-amine framework exhibits a wide spectrum of biological properties. It has been identified as a COX-2 inhibitor, hepatitis C virus inhibitor, kinase inhibitor, anticancer agent, PET tumor imaging agent, anxiolytic agent, antimicrobial agent, and serotonin 5-HT6 receptor antagonist .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure allows for versatile modifications which can lead to the development of new therapeutic agents for treating cancer, inflammatory diseases, or viral infections .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties and simpler synthetic methodologies .

Antimicrobial and Antitumor Applications

The pyrazolopyrimidine nucleus is used in designing pharmaceutical compounds with antimicrobial and antitumor applications .

Anti-Inflammatory and Antioxidant Applications

This compound is also involved in the design of pharmaceuticals with anti-inflammatory and antioxidant applications .

Solvent Use in Synthesis

Although not directly related to the exact compound , tetrahydrofuran derivatives like 2-methyltetrahydrofuran have been used as solvents in the synthesis of various drugs and organic compounds due to their favorable properties .

Microwave-Assisted Organic Synthesis

The pyrazolo[1,5-a]pyrimidin-7-amine moiety is also significant in microwave-assisted organic synthesis processes, providing an efficient approach for various reactions .

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction [Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4… [Design, Synthesis, and Development of Pyrazolo 1,5- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive… 5-Amino-pyrazoles: potent reagents in organic and medicinal… Recent advancements on the use of 2-methyltetrahydrofuran in…

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazolo[1,5-a]pyrimidines have been studied for their anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, tetrahydrofuran derivatives are highly flammable .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its synthesis. Pyrazolo[1,5-a]pyrimidines and tetrahydrofuran derivatives have both shown promise in medicinal chemistry .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-10-18(20-12-14-6-5-9-25-14)23-19(21-13)11-16(22-23)15-7-3-4-8-17(15)24-2/h3-4,7-8,10-11,14,20H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHYXSVLFDIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

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